molecular formula C10H9N3O2 B3053862 5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 56634-85-6

5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3053862
CAS No.: 56634-85-6
M. Wt: 203.2 g/mol
InChI Key: LVJPTEOXAACFFI-UHFFFAOYSA-N
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Description

5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a pyrazolone core.

Chemical Reactions Analysis

5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways . The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation .

Comparison with Similar Compounds

5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be compared with similar compounds such as:

Properties

IUPAC Name

5-methyl-4-nitroso-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-9(12-15)10(14)13(11-7)8-5-3-2-4-6-8/h2-6,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJPTEOXAACFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390844
Record name STK350607
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56634-85-6
Record name STK350607
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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